4-(Difluoromethoxy)-3-nitrobenzaldehyde

Overview

Description

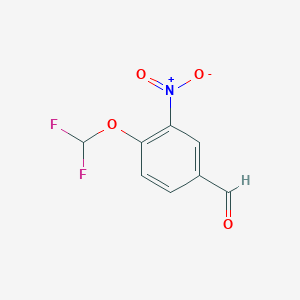

4-(Difluoromethoxy)-3-nitrobenzaldehyde is an organic compound characterized by a benzene ring substituted with a difluoromethoxy group at the 4th position and a nitro group at the 3rd position, along with an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-(difluoromethoxy)benzaldehyde as the starting material.

Nitration Reaction: The nitration of 4-(difluoromethoxy)benzaldehyde is achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the 3rd position.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce costs.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution Reactions: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation, hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like hydroxide, alkoxides, or amines, polar aprotic solvents.

Major Products Formed:

Oxidation: 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

4-(Difluoromethoxy)benzaldehyde: Lacks the nitro group.

3-Nitrobenzaldehyde: Lacks the difluoromethoxy group.

4-(Difluoromethoxy)-3-aminobenzaldehyde: Reduced form of the nitro group.

Uniqueness: 4-(Difluoromethoxy)-3-nitrobenzaldehyde is unique due to the presence of both the difluoromethoxy and nitro groups on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to its similar counterparts.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Biological Activity

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group and a difluoromethoxy substituent attached to a benzaldehyde structure. Its chemical formula is C8H6F2N2O3, and it is characterized by the following structural features:

- Difluoromethoxy Group : Enhances lipophilicity and may influence biological activity.

- Nitro Group : Known for its role in various biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of nitrobenzaldehyde have been studied for their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Tubulin Polymerization : Compounds like Combretastatins demonstrate this mechanism, leading to tumor ischemia and regression .

- Induction of Apoptosis : Certain nitro-substituted compounds have shown the ability to trigger programmed cell death in cancer cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Similar compounds have demonstrated:

- Broad-spectrum Antibacterial Activity : Studies on related nitrobenzaldehyde derivatives indicate effectiveness against both Gram-positive and Gram-negative bacteria .

- Synergistic Effects with Metal Complexes : The formation of metal complexes with ligands derived from nitrobenzaldehydes has shown enhanced antibacterial activity compared to the parent compounds alone .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The difluoromethoxy group may enhance binding affinity to specific enzymes or receptors, modulating their activity.

- Oxidative Stress Induction : Nitro groups can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A recent study explored the antitumor efficacy of nitrobenzaldehyde derivatives, including those similar to this compound. The results showed a significant reduction in tumor cell viability in vitro, indicating potential for further development as an anticancer agent.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNDXESPXKOMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.